bacopaside II

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La bacopaside II est généralement isolée de Bacopa monnieri par une série de procédés d'extraction et de purification. La matière végétale est d'abord séchée et pulvérisée, puis extraite à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite soumis à des techniques chromatographiques pour isoler la this compound .

Méthodes de production industrielle : Les approches biotechnologiques, telles que les cultures cellulaires et organiques, ont été explorées pour la production de bacosides, y compris la this compound. Ces méthodes impliquent l'utilisation de cultures en suspension cellulaire, de cultures de pousses et de cultures racinaires pour augmenter le rendement en bacosides. L'optimisation des milieux de culture, des régulateurs de croissance et des éléments nutritifs est cruciale pour maximiser la production .

Analyse Des Réactions Chimiques

Types de réactions : La bacopaside II subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.

Réactifs et conditions courantes :

Hydrolyse : L'hydrolyse acide ou enzymatique peut décomposer la this compound en ses composants aglycone et sucre.

Oxydation : Les agents oxydants tels que le peroxyde d'hydrogène peuvent oxyder la this compound, conduisant à la formation de différents produits d'oxydation.

Glycosylation : La glycosylation enzymatique peut attacher des groupements sucre à la this compound, modifiant sa solubilité et sa bioactivité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers glycosides et aglycones, qui peuvent avoir des activités biologiques et des propriétés différentes .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé de référence dans les études analytiques et pour la synthèse de nouveaux dérivés.

Biologie : Étudié pour son rôle dans la modulation des processus cellulaires tels que l'apoptose, l'arrêt du cycle cellulaire et l'autophagie.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies neurodégénératives, du cancer et des troubles inflammatoires. .

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de multiples mécanismes :

Inhibition de l'Aquaporine-1 : La this compound bloque le canal aqueux de l'Aquaporine-1, altérant la migration des cellules qui expriment cette protéine.

Arrêt du cycle cellulaire et apoptose : Elle induit un arrêt du cycle cellulaire aux phases G0/G1 et G2/M et favorise l'apoptose dans les cellules cancéreuses.

Effets neuroprotecteurs : La this compound améliore le flux sanguin cérébral, réduit les niveaux de bêta-amyloïde et inhibe l'acétylcholinestérase, contribuant à ses propriétés neuroprotectrices.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical studies and for the synthesis of novel derivatives.

Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle arrest, and autophagy.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory disorders. .

Mécanisme D'action

Bacopaside II exerts its effects through multiple mechanisms:

Aquaporin-1 Inhibition: this compound blocks the Aquaporin-1 water channel, impairing the migration of cells that express this protein.

Cell Cycle Arrest and Apoptosis: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis in cancer cells.

Neuroprotective Effects: this compound enhances cerebral blood flow, reduces β-amyloid levels, and inhibits acetylcholinesterase, contributing to its neuroprotective properties.

Comparaison Avec Des Composés Similaires

La bacopaside II fait partie d'un groupe de saponines triterpéniques appelées bacosides, qui se trouvent dans Bacopa monnieri. Les composés similaires comprennent :

Bacopaside I : Connue pour ses effets synergiques avec la this compound pour inhiber la croissance et la migration des cellules cancéreuses.

Bacoside A3 : Une autre saponine triterpénique possédant des propriétés neuroprotectrices et améliorant les fonctions cognitives.

Bacopasaponin C : Exhibe des activités anti-inflammatoires et anticancéreuses.

La this compound se distingue par son inhibition spécifique de l'Aquaporine-1 et ses puissants effets anticancéreux et neuroprotecteurs, ce qui en fait un composé unique et précieux pour la recherche scientifique et les applications thérapeutiques.

Activité Biologique

Bacopaside II, a bioactive compound derived from the traditional medicinal plant Bacopa monnieri, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of cancer treatment and cellular health. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is one of the key saponins found in Bacopa monnieri, which has been used in Ayurvedic medicine for cognitive enhancement and neuroprotection. Recent studies have highlighted its potential as an anti-cancer agent, particularly against various types of tumors including colorectal and breast cancers.

1. Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of colon cancer cells through several mechanisms:

- Cell Cycle Arrest : In vitro studies demonstrated that this compound induces cell cycle arrest at different phases depending on the concentration used. For instance, at 20 µM, it primarily causes G0/G1 arrest, while at 30 µM, it induces G2/M arrest and apoptosis in colon cancer cell lines such as HT-29, SW480, SW620, and HCT116 .

- Induction of Apoptosis : The compound promotes apoptosis characterized by morphological changes such as cellular shrinkage and blebbing. Notably, treatment with this compound resulted in increased acridine orange staining, indicating autophagic vacuole formation in treated cells .

2. Anti-Angiogenic Properties

This compound has been identified as an aquaporin-1 (AQP1) inhibitor, which plays a crucial role in tumor angiogenesis. Research indicates that it reduces endothelial cell viability and promotes apoptosis in human endothelial cells (HUVEC), thereby inhibiting angiogenesis—a critical process for tumor growth and metastasis .

Synergistic Effects with Other Compounds

Recent studies have explored the synergistic effects of this compound when combined with other compounds:

- Combination with Doxorubicin : A study revealed that this compound enhances the efficacy of doxorubicin in triple-negative breast cancer (TNBC) cells by increasing intracellular accumulation of doxorubicin and promoting apoptosis. This suggests that this compound could be a valuable adjunct in chemotherapy regimens .

- Synergy with Bacopasides I : this compound works synergistically with bacopaside I to significantly reduce the viability and migration of breast cancer cell lines. The combination results in enhanced anti-tumor effects compared to either compound alone .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Colon Cancer Treatment

A study conducted on colon cancer cell lines showed that treatment with this compound led to significant reductions in cell viability after 24 hours, correlating with increased apoptotic markers. This study highlights the potential for this compound as a therapeutic agent in colorectal cancer management.

Case Study 2: Breast Cancer Synergy

In another investigation involving breast cancer cell lines, combinations of bacopasides I and II were tested for their impact on cell proliferation and migration. The results demonstrated a marked reduction in both parameters when using these compounds together, suggesting a promising avenue for further research into combination therapies for breast cancer .

Propriétés

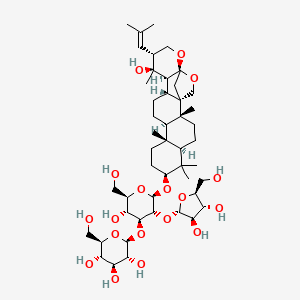

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPYJOPCULCLQ-UOXCDNDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347350 | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382146-66-9 | |

| Record name | Bacopaside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382146669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO6L404Y9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.